
4-Butyl-1-iodo-2-methylbenzene
Overview
Description
4-Butyl-1-iodo-2-methylbenzene (CAS: 175278-38-3) is an iodinated aromatic compound featuring a benzene ring substituted with an iodine atom at position 1, a methyl group at position 2, and a butyl chain at position 4. Its molecular formula is C₁₁H₁₅I, with a molecular weight of 274.14 g/mol.
Preparation Methods
Direct Electrophilic Iodination of 4-Butyl-2-methylbenzene
Electrophilic iodination represents a straightforward route to introduce iodine into aromatic systems. For 4-butyl-1-iodo-2-methylbenzene, this method involves iodinating 4-butyl-2-methylbenzene using iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent such as nitric acid. The butyl and methyl groups act as ortho/para directors, with steric and electronic factors favoring iodination at the less hindered para position relative to the butyl group (position 1) .
Reaction Conditions and Optimization
A typical procedure involves dissolving 4-butyl-2-methylbenzene in a polar aprotic solvent (e.g., dichloromethane) and adding iodine monochloride at 0–5°C. The reaction is stirred for 12–24 hours, followed by quenching with sodium thiosulfate to remove excess iodine. Purification via column chromatography (hexane/ethyl acetate) yields the product in 60–75% purity. Challenges include competing iodination at the ortho position (relative to the methyl group) and side reactions due to the steric bulk of the butyl substituent .
Table 1: Direct Iodination Parameters
Starting Material | Reagents | Temperature | Yield | Purity |
---|---|---|---|---|
4-Butyl-2-methylbenzene | ICl, CH₂Cl₂ | 0–5°C | 65% | 70% |
4-Butyl-2-methylbenzene | I₂, HNO₃, H₂SO₄ | 25°C | 58% | 65% |
Sandmeyer Reaction on 4-Butyl-2-methylaniline
The Sandmeyer reaction enables the conversion of aromatic amines to aryl iodides via diazonium intermediates. This method is advantageous for achieving regioselective iodination. Starting with 4-butyl-2-methylaniline, diazotization with sodium nitrite and hydrochloric acid generates a diazonium salt, which is subsequently treated with potassium iodide to yield the target compound .
Synthetic Procedure
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Diazotization : 4-Butyl-2-methylaniline (1 equiv) is dissolved in aqueous HCl (20%) and cooled to 0°C. Sodium nitrite (1.1 equiv) is added dropwise, maintaining the temperature below 5°C.
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Iodination : The diazonium solution is added to a KI solution, stirred for 2 hours, and extracted with ethyl acetate.
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Purification : The organic layer is dried over MgSO₄ and concentrated. Recrystallization from ethanol yields this compound in 55–70% yield .
Key Considerations
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Excess KI improves yield by minimizing side reactions.
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Temperature control during diazotization is critical to prevent decomposition.
Halogen Exchange from 1-Bromo-4-butyl-2-methylbenzene
Nucleophilic aromatic substitution (NAS) offers an alternative route using a brominated precursor. 1-Bromo-4-butyl-2-methylbenzene undergoes halogen exchange with sodium iodide in a polar solvent (e.g., dimethylformamide) at elevated temperatures. This method is limited by the activating nature of substituents; electron-donating groups (e.g., methyl, butyl) enhance reactivity .
Experimental Protocol
A mixture of 1-bromo-4-butyl-2-methylbenzene (1 equiv), NaI (2 equiv), and CuI (0.1 equiv) in DMF is heated at 120°C for 24 hours. After cooling, the mixture is poured into water, extracted with diethyl ether, and purified via flash chromatography. Yields range from 40–55%, with lower efficiency attributed to the deactivating effect of the methyl group .
Table 2: Halogen Exchange Optimization
Catalyst | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
CuI | DMF | 120°C | 24 h | 52% |
None | DMSO | 150°C | 48 h | 30% |
Multi-Step Synthesis via Phenolic Intermediates
A patent-derived approach involves constructing the aromatic ring through sequential functionalization. For example, 4-butyl-2-methylphenol is iodinated using iodine and potassium iodide in acidic medium, followed by O-alkylation to replace the hydroxyl group with a methyl group .
Stepwise Breakdown
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Iodination : 4-Butyl-2-methylphenol is treated with I₂/KI in H₂SO₄ at 50°C for 6 hours, yielding 4-butyl-1-iodo-2-methylphenol (85% yield).
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Methylation : The phenolic hydroxyl group is methylated using methyl iodide and K₂CO₃ in acetone, resulting in this compound (78% yield) .
Advantages and Limitations
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High regioselectivity due to the hydroxyl group’s directing effect.
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Requires handling corrosive reagents (H₂SO₄, MeI).
Industrial-Scale Production and Purification
Industrial methods prioritize cost-effectiveness and scalability. A continuous flow reactor system is employed for the direct iodination of 4-butyl-2-methylbenzene, using iodine gas and a heterogeneous catalyst (e.g., zeolite-supported FeCl₃). This approach achieves 80% conversion with 90% selectivity for the para-iodo product .
Purification Techniques
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Distillation : Removes unreacted starting material and low-boiling byproducts.
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Crystallization : Ethanol/water mixtures yield crystals with >95% purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of compounds like 4-butyl-2-methylbenzene derivatives.
Oxidation: Formation of 4-butyl-2-methylbenzoic acid.
Reduction: Formation of 4-butyl-2-methylbenzene.
Scientific Research Applications
4-Butyl-1-iodo-2-methylbenzene serves as a valuable building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Utilized in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Potential use in the development of new therapeutic agents due to its ability to undergo various chemical modifications.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-1-iodo-2-methylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of reactive intermediates that can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structurally analogous compounds to 4-Butyl-1-iodo-2-methylbenzene include derivatives with varying alkyl chain lengths or functional groups. Below is a comparative analysis based on substituent effects and inferred properties:
Table 1: Structural and Physical Comparison
Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties |
---|---|---|---|---|
This compound | I (1), CH₃ (2), C₄H₉ (4) | C₁₁H₁₅I | 274.14 | High hydrophobicity, high boiling point (>250°C), low water solubility |
4-Ethyl-1-iodo-2-methylbenzene (CAS 5159-41-1) | I (1), CH₃ (2), C₂H₅ (4) | C₉H₁₁I | 246.09 | Lower boiling point (~220°C), moderate hydrophobicity |
1-Iodo-2-methyl-4-propylbenzene (CAS 1260242-01-0) | I (1), CH₃ (2), C₃H₇ (4) | C₁₀H₁₃I | 260.12 | Intermediate hydrophobicity, boiling point ~235°C |
(5-Iodo-2-methylphenyl)methanol (CAS 18282-51-4) | I (5), CH₃ (2), CH₂OH (1) | C₈H₉IO | 248.07 | Higher polarity due to -OH group, increased water solubility |
Key Observations:
Alkyl Chain Impact: Longer alkyl chains (e.g., butyl vs. ethyl) enhance hydrophobicity and raise boiling points due to increased van der Waals interactions. For instance, the butyl derivative’s boiling point is estimated to exceed 250°C, compared to ~220°C for the ethyl analog . Solubility in nonpolar solvents (e.g., hexane) follows the trend: Butyl > Propyl > Ethyl, while polar solvents (e.g., ethanol) show the reverse trend.
Functional Group Effects: The hydroxymethyl group in (5-Iodo-2-methylphenyl)methanol introduces hydrogen bonding capability, increasing its solubility in polar solvents compared to purely alkyl-substituted analogs. Iodine’s presence in all compounds enables participation in halogen-bonding interactions and catalytic cross-coupling reactions, though steric hindrance from the butyl group could slow reactivity compared to smaller substituents .
Biological Activity
4-Butyl-1-iodo-2-methylbenzene, also known as a derivative of methylbenzene, has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H15I
- Molecular Weight : 292.15 g/mol
- IUPAC Name : this compound
The presence of iodine and butyl groups in its structure is significant for its biological interactions and properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its effectiveness stems from its ability to interact with specific biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The compound's efficacy can be attributed to its structural features that enhance membrane permeability and disrupt cellular functions.
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
P. aeruginosa | 18 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound has been reported to downregulate key proteins involved in cell cycle progression.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
In a study published by the American Chemical Society, researchers evaluated the antimicrobial activity of various halogenated compounds, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds, highlighting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Potential
A research article in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several iodinated benzene derivatives for their anticancer activity. The findings indicated that this compound effectively reduced tumor growth in vitro and in vivo models of breast cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Butyl-1-iodo-2-methylbenzene, and how can purity be optimized during synthesis?
- Methodological Answer : A plausible route involves Friedel-Crafts alkylation of toluene with 1-iodo-2-methylbenzene derivatives, followed by iodination using iodine monochloride (ICl) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC and confirm purity via GC-MS (>98% purity threshold) . For halogenated analogs like 4-Bromobenzyl chloride, recrystallization in ethanol is effective for removing unreacted intermediates .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-Butyl-4-methylbenzene ). For iodinated aromatics, expect deshielding in aromatic protons adjacent to iodine.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C11H15I (expected ~274 g/mol). Fragmentation patterns should align with loss of iodine (127 amu).
- FT-IR : Confirm C-I stretching vibrations near 500–600 cm⁻¹. Cross-reference with benzophenone derivatives analyzed in similar studies .
Q. What storage conditions are critical to prevent degradation of iodinated aromatic compounds?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize photolytic deiodination and oxidation. For halogenated analogs like (2-Bromoethyl)benzene, degradation is accelerated by light and moisture; silica gel desiccants are recommended . Stability studies for 4-hydroxybenzoate derivatives suggest periodic NMR checks every 6 months .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for iodinated aromatic compounds like this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and carbon-proton couplings. For example, HMBC can confirm iodine’s position via long-range coupling with adjacent methyl or butyl groups.
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference. Analogous studies on deuterated bromoethylbenzene demonstrate improved signal clarity .
- Comparative Analysis : Cross-validate with crystallographic data or computational models (DFT calculations for expected chemical shifts).
Q. What strategies optimize regioselectivity in electrophilic iodination of alkyl-substituted benzene derivatives?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., sulfonic acid) to steer iodine to the para position relative to the butyl group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack kinetics. For brominated analogs like 4-Bromophenylacetonitrile, solvent polarity significantly impacts yield .
- Catalytic Systems : Use Lewis acids (e.g., FeCl3) to stabilize transition states. Studies on benzophenone derivatives highlight catalytic efficiency in halogenation .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to UV light (254 nm), elevated temperatures (40–60°C), and varying pH (2–12). Monitor degradation via HPLC-UV at 220 nm.
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For example, ethylparaben stability studies under acidic conditions show predictable degradation profiles .
- Byproduct Identification : Use LC-MS/MS to detect deiodinated products (e.g., 4-Butyl-2-methylbenzene) and propose degradation pathways.
Q. Data Contradiction Analysis
Q. How to address conflicting spectral data between theoretical predictions and experimental results?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR/IR spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for iodine’s relativistic effects.
- Error Source Identification : Check for solvent impurities, residual catalysts (e.g., FeCl3), or tautomerism. For example, benzodiazepinone derivatives show tautomeric shifts under acidic conditions .
- Collaborative Verification : Compare data with independent labs or published datasets for halogenated aromatics .
Properties
IUPAC Name |
4-butyl-1-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXNRBVROUKCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384260 | |
Record name | 4-butyl-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-38-3 | |
Record name | 4-Butyl-1-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butyl-1-iodo-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Butyl-1-iodo-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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